

# TES-1025: A Technical Guide to a Novel Modulator of NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TES-1025 |           |
| Cat. No.:            | B611293  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**TES-1025** is a potent and selective small-molecule inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, **TES-1025** effectively redirects tryptophan catabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins.[4][5] This mechanism of action presents a promising therapeutic strategy for a range of disorders associated with NAD+ deficiency, including metabolic diseases, inflammatory conditions, neurodegeneration, and aging.[4][6] This document provides a comprehensive technical overview of **TES-1025**, including its mechanism of action, quantitative data from preclinical studies, experimental protocols, and the structural basis of its interaction with ACMSD.

## **Core Function and Mechanism of Action**

**TES-1025** functions as a competitive inhibitor of ACMSD, an enzyme that stands at a critical branch point in the kynurenine pathway.[4] ACMSD catalyzes the decarboxylation of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde.[4][5] In the presence of **TES-1025**, this enzymatic step is blocked, leading to an accumulation of ACMS. This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor for the de novo synthesis of NAD+.[4] By shunting the metabolic flux towards quinolinic acid,



**TES-1025** effectively boosts intracellular NAD+ levels.[2][4][7] This elevation in NAD+ has been shown to enhance mitochondrial function and activate sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[8]

The following diagram illustrates the signaling pathway affected by **TES-1025**:



Click to download full resolution via product page

Figure 1: Mechanism of TES-1025 action in the kynurenine pathway.

## **Quantitative Data**

The following tables summarize the key quantitative data for **TES-1025** from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity



| Parameter | Value          | Species | Assay                    | Reference |
|-----------|----------------|---------|--------------------------|-----------|
| IC50      | 13 nM          | Human   | ACMSD<br>Enzymatic Assay | [1][2][9] |
| Ki        | 0.85 ± 0.22 nM | Human   | Kinetic Analysis         | [3][4]    |

Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice

| Parameter            | Route of<br>Administrat<br>ion | Dose      | Value  | Unit           | Reference |
|----------------------|--------------------------------|-----------|--------|----------------|-----------|
| Cmax                 | Oral                           | 5 mg/kg   | 2570   | ng/mL          | [9]       |
| t1/2                 | Intravenous                    | 0.5 mg/kg | ~5.33  | hours          | [9]       |
| AUC0-8h<br>(Liver)   | Oral                           | 5 mg/kg   | 19,200 | h <i>ng/mL</i> | [9]       |
| AUC0-8h<br>(Kidneys) | Oral                           | 5 mg/kg   | 36,600 | hng/mL         | [9]       |

Table 3: In Vivo Efficacy in Mice



| Study                    | Model         | Treatment                             | Outcome                                               | Reference |
|--------------------------|---------------|---------------------------------------|-------------------------------------------------------|-----------|
| NAD+ Level<br>Modulation | C57BL/6J Mice | 15 mg/kg/day for<br>10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6]       |
| NAD+ Level<br>Modulation | C57BL/6J Mice | 30 mg/kg/day for<br>10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6]       |
| Enzyme Activity          | Mouse Kidneys | 5 mg/kg (oral)                        | Significantly reduced enzyme activity                 | [6]       |

# **Experimental Protocols ACMSD Enzymatic Assay (for IC50 Determination)**

The enzymatic activity of ACMSD is determined by monitoring the decrease in absorbance resulting from the consumption of the substrate ACMS.

#### Protocol:

- A reaction mixture is prepared containing the ACMSD enzyme and the test compound (e.g.,
  TES-1025) at various concentrations.
- The reaction is initiated by the addition of the substrate, ACMS.
- The initial rate of absorbance decrease is measured spectrophotometrically.
- A control reaction is performed in the absence of the ACMSD enzyme.
- The activity is calculated by subtracting the rate of the control reaction from the rate of the enzymatic reaction.
- For IC50 determination, a serial dilution of the test compound from a DMSO stock solution is used, maintaining a constant final DMSO concentration of 1.0% in all reaction mixtures.



 One unit of enzyme activity is defined as the amount of enzyme that consumes 1 μmol of ACMS per minute at 37°C.[9]

## In Vivo Pharmacokinetic Study in Mice

This study aims to determine the pharmacokinetic profile of **TES-1025** following intravenous and oral administration.

#### Protocol:

- Animals: Male CD-1 mice are used for the study.
- Intravenous Administration:
  - A cohort of mice receives an intravenous administration of TES-1025 at a target dose of 0.5 mg/kg.
  - Blood samples are collected from the lateral tail vein at predetermined intervals up to 24 hours post-administration.
- · Oral Administration:
  - A separate cohort of mice receives an oral administration of TES-1025 at a target dose of 5 mg/kg.
  - Blood, brain, and liver samples are collected at various time points up to 8 hours after dosing.
- Sample Analysis: The concentration of TES-1025 in the collected biological samples is quantified using an appropriate analytical method, such as LC-MS/MS.
- Pharmacokinetic Parameters: Key parameters including Cmax, t1/2, and AUC are calculated from the concentration-time data.

The following diagram outlines the experimental workflow:





Click to download full resolution via product page

Figure 2: Workflow for the in vivo pharmacokinetic study of TES-1025.

# **Structural Basis of Inhibition**



The high affinity and potency of **TES-1025** for ACMSD are attributed to a network of strong interactions within the enzyme's active site. X-ray crystallography studies have revealed the precise binding mode.[3][4]

### Key interactions include:

- The carboxyl group of **TES-1025** coordinates with the catalytic Zn2+ ion and forms hydrogen bonds with Trp191. It also interacts with Asp291 via a bridging water molecule.[6]
- The pyrimidine nitrogen engages in charge-charge interactions with the positively charged nitrogen of Arg47.[6]
- The 2-thienyl ring fits into a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[6]

These multiple points of contact stabilize the inhibitor within the active site, leading to potent, low-nanomolar inhibition of the enzyme.[4][6]

The following diagram illustrates the key interactions between **TES-1025** and the ACMSD active site:





Click to download full resolution via product page

Figure 3: Key binding interactions of TES-1025 within the ACMSD active site.

### Conclusion

**TES-1025** is a first-in-class, potent, and selective inhibitor of ACMSD that effectively modulates the kynurenine pathway to increase de novo NAD+ synthesis. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable research tool and a promising therapeutic candidate for a variety of diseases linked to NAD+ depletion. Further investigation into the clinical applications of **TES-1025** is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. TES-1025 |CAS 1883602-21-8|DC Chemicals [dcchemicals.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACMSD Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TES-1025: A Technical Guide to a Novel Modulator of NAD+ Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#what-is-the-function-of-tes-1025]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com